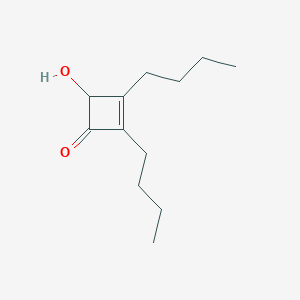
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one is an organic compound belonging to the class of cyclobutenones It is characterized by a cyclobutene ring with hydroxyl and butyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one typically involves the reaction of zirconocene-alkyne complexes with carbon monoxide. The process begins with the preparation of zirconocene dichloride in tetrahydrofuran, followed by the addition of n-butyllithium. The reaction mixture is then treated with trimethylphosphine and an alkyne, such as 7-tetradecyne. Carbon monoxide is introduced to the mixture, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one involves its interaction with molecular targets through its hydroxyl and butyl groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxycyclobut-2-en-1-one: A simpler analog with similar structural features but lacking the butyl groups.
2,3-Dihexyl-4-hydroxycyclobut-2-en-1-one: A compound with longer alkyl chains, which may exhibit different physical and chemical properties.
Uniqueness
The presence of butyl groups enhances its solubility and stability, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
138151-75-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2,3-dibutyl-4-hydroxycyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-10(8-6-4-2)12(14)11(9)13/h11,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZJAPGBPOGYFLHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=O)C1O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
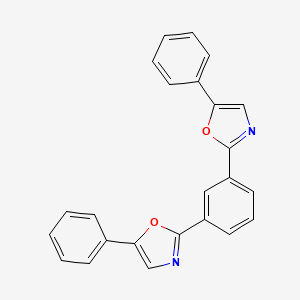
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
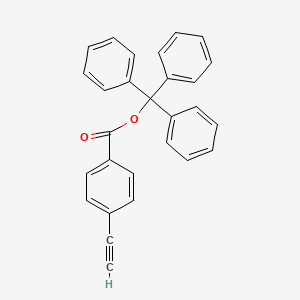

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
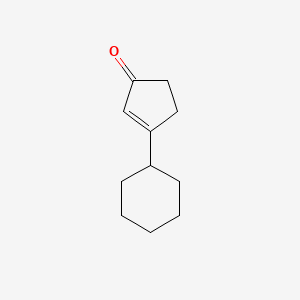
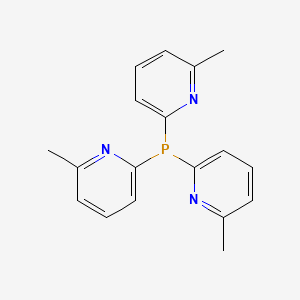
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
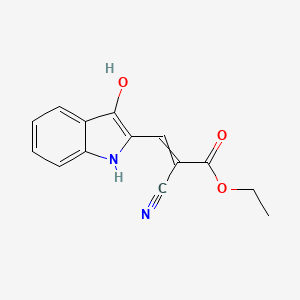

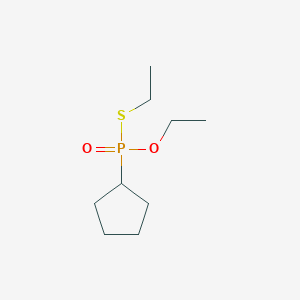
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
